19-(tert-Butoxy)-19-oxononadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-(tert-Butoxy)-19-oxononadecanoic acid: is a synthetic organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-(tert-Butoxy)-19-oxononadecanoic acid typically involves the esterification of a long-chain fatty acid followed by the introduction of the tert-butoxy group. One common method includes the reaction of nonadecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This is followed by oxidation to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic columns, such as zinc-hydroxyapatite, can facilitate the selective deprotection of the tert-butoxy group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Strong acids or bases can facilitate the substitution of the tert-butoxy group.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted aliphatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules with specific functional groups.
Biology: In biological research, it can be used to study the effects of long-chain fatty acids and their derivatives on cellular processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 19-(tert-Butoxy)-19-oxononadecanoic acid involves its interaction with various molecular targets, primarily through its functional groups. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and exposing the carboxylic acid group, which can interact with biological molecules. The ketone group can participate in redox reactions, influencing cellular metabolic pathways .
Comparison with Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Uniqueness: 19-(tert-Butoxy)-19-oxononadecanoic acid is unique due to its combination of a long aliphatic chain with both a tert-butoxy group and a ketone functional group, providing distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOMLKAJPPULBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.